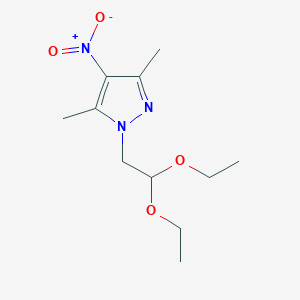

1-(2,2-二乙氧基乙基)-3,5-二甲基-4-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their varied biological activities and chemical properties. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. For the specific compound mentioned, a similar synthetic route could be envisioned, possibly involving a nitration step to introduce the nitro group and an alkylation to attach the diethoxyethyl moiety. In the literature, 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles were synthesized via a Wolff-Kishner reduction, indicating the versatility of synthetic methods available for pyrazole derivatives . The solid-phase reaction and other synthetic strategies for pyrazoles are well-documented, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

Pyrazole derivatives often exhibit interesting structural features due to their ability to engage in hydrogen bonding and other non-covalent interactions. X-ray diffraction (XRD) is commonly used to determine the crystal structure of such compounds, as seen in the studies of related pyrazoles . The molecular geometry can also be investigated using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including substitutions, additions, and redox reactions, due to the presence of reactive functional groups. The nitro group in the compound of interest suggests potential for reductive transformations, while the diethoxyethyl group could be involved in hydrolysis or other nucleophilic reactions. The antibacterial and DNA photocleavage activities of some pyrazole derivatives also imply that they can interact with biological macromolecules, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxy or nitro groups can significantly affect these properties . The thermal stability and fluorescence of pyrazole compounds can vary widely, and their ability to form hydrogen-bonded supramolecular structures can lead to diverse material properties . The specific physical and chemical properties of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole would need to be determined experimentally, but insights can be gained from the study of related compounds.

科学研究应用

抗菌应用和 DNA 光裂解

已经合成并评估了吡唑衍生物对各种细菌菌株的抗菌潜力。值得注意的是,带有甲氧基和硝基的化合物对金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌等菌株表现出显着的抑制潜力,约为标准药物环丙沙星的 25%。此外,某些带有卤素基团的吡唑化合物显示出有希望的 DNA 光裂解活性,表明它们在生物医学研究中的潜力,特别是在开发新型抗菌剂和研究 DNA 相互作用方面(Sharma et al., 2020)。

超分子材料

吡唑衍生物的氢键能力和热稳定性极大地促进了超分子材料的发展。研究表明,这些化合物可以形成各种氢键结构,这些结构根据末端取代基而变化。这种可变性强调了吡唑衍生物在设计和合成具有针对特定应用定制的性质的先进材料中的潜力(Moyano et al., 2021)。

未来方向

属性

IUPAC Name |

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-5-17-10(18-6-2)7-13-9(4)11(14(15)16)8(3)12-13/h10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKIAGWLVUVIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)